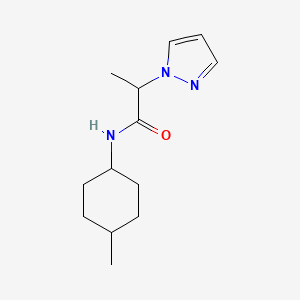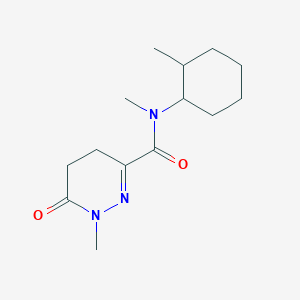
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as DMOCN and has been the subject of numerous studies investigating its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of DMOCN is not fully understood. However, studies have suggested that DMOCN may exert its effects by inhibiting the activity of enzymes involved in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
DMOCN has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMOCN can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce oxidative stress. Additionally, DMOCN has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMOCN is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, DMOCN has been shown to have potent biological activity, making it a promising candidate for further research. However, one limitation of DMOCN is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DMOCN. One potential avenue of research is the development of novel DMOCN derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of DMOCN and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for DMOCN could further facilitate its use in laboratory experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DMOCN has been extensively studied, and several methods have been developed. One of the most common methods involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst to form 2-methylcyclohexyl hydrazine. This intermediate is then reacted with dimethyl carbonate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form DMOCN.
Applications De Recherche Scientifique
DMOCN has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that DMOCN has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, DMOCN has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-6-4-5-7-12(10)16(2)14(19)11-8-9-13(18)17(3)15-11/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKCYMIADEPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
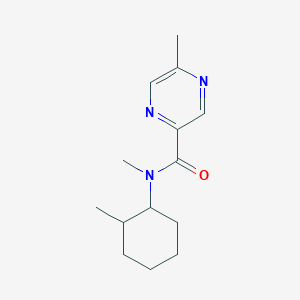
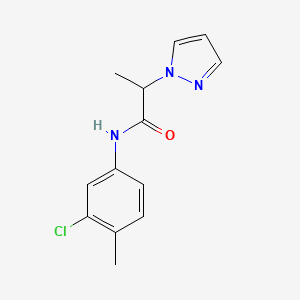
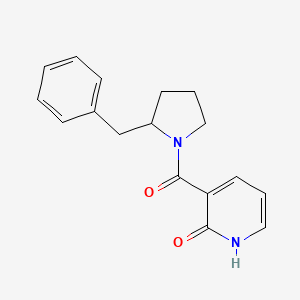
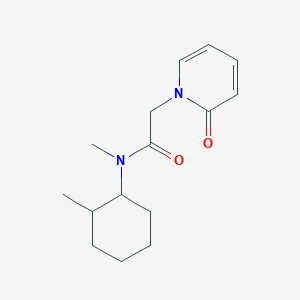
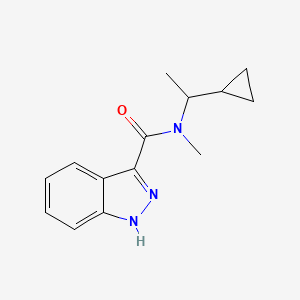


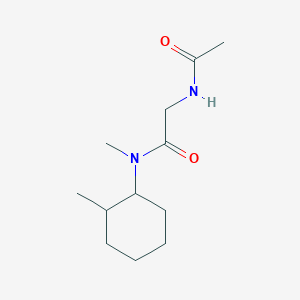
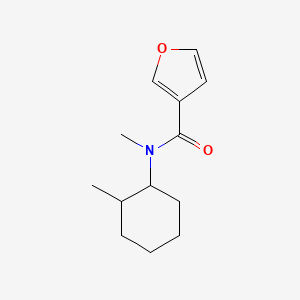
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)

